2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-
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Overview
Description
2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- is a heterocyclic compound with the molecular formula C20H24N2S. This compound features a quinolizine core structure, which is a nitrogen-containing bicyclic system. The presence of a pyridinylthio group attached to the phenyl ring adds to its chemical complexity and potential for diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aniline derivatives with malonic acid equivalents can lead to the formation of quinolizine derivatives . Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. detailed industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizinium cations, which are stable derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylthio group, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinolizinium cations, hydrogenated quinolizine derivatives, and various substituted quinolizine compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- involves its interaction with molecular targets and pathways. The quinolizine core can interact with various enzymes and receptors, potentially modulating their activity. The pyridinylthio group may enhance its binding affinity and specificity towards certain biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolizine derivatives, such as:
Quinolizidine: A nitrogen-containing heterocyclic compound with similar structural features.
Quinolizinium cations: Stable derivatives formed by the oxidation of quinolizine.
Uniqueness
2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]- is unique due to the presence of the pyridinylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
405314-40-1 |
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Molecular Formula |
C20H24N2S |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
4-(4-pyridin-4-ylsulfanylphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C20H24N2S/c1-2-15-22-17(4-1)5-3-6-20(22)16-7-9-18(10-8-16)23-19-11-13-21-14-12-19/h7-14,17,20H,1-6,15H2 |
InChI Key |
QUXINOUJMMYASP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CCCC2C3=CC=C(C=C3)SC4=CC=NC=C4 |
Origin of Product |
United States |
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